molecular formula C8H5FS B119095 4-Fluoro-2-benzothiophene CAS No. 156004-45-4

4-Fluoro-2-benzothiophene

Cat. No. B119095
M. Wt: 152.19 g/mol
InChI Key: NVVNTOOOZWCDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-benzothiophene (4F2BT) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound is a derivative of benzothiophene, which is a sulfur-containing aromatic compound found in various natural products and pharmaceuticals. The introduction of a fluorine atom at the 4-position of benzothiophene enhances its biological activity and makes it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of 4-Fluoro-2-benzothiophene is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in the cells. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of various genes involved in inflammation and cancer.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Fluoro-2-benzothiophene are dependent on the specific target and cell type. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-Fluoro-2-benzothiophene has been shown to exhibit antiviral and antifungal activities by inhibiting specific enzymes and pathways in the pathogens.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Fluoro-2-benzothiophene in lab experiments include its high potency and selectivity towards specific targets, as well as its relatively low toxicity compared to other compounds. However, the limitations include the need for optimization of the synthesis method to obtain high yields and purity, as well as the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 4-Fluoro-2-benzothiophene, including the optimization of the synthesis method to obtain higher yields and purity, the identification of new targets and pathways for the compound, and the development of more potent and selective analogs. In addition, the potential applications of 4-Fluoro-2-benzothiophene in the treatment of various diseases, such as cancer, inflammation, and viral infections, should be further explored through preclinical and clinical studies.

Synthesis Methods

The synthesis of 4-Fluoro-2-benzothiophene can be achieved by various methods, including the cyclization of 4-fluorophenacyl bromide with potassium thiocyanate, the reaction of 4-fluorophenacyl chloride with sodium sulfide, and the reaction of 4-fluorophenacyl bromide with sodium sulfide in DMF. These methods have been optimized to obtain high yields and purity of 4-Fluoro-2-benzothiophene.

Scientific Research Applications

4-Fluoro-2-benzothiophene has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties. The compound has been tested against various cell lines and has shown promising results in inhibiting the growth of cancer cells.

properties

CAS RN

156004-45-4

Product Name

4-Fluoro-2-benzothiophene

Molecular Formula

C8H5FS

Molecular Weight

152.19 g/mol

IUPAC Name

4-fluoro-2-benzothiophene

InChI

InChI=1S/C8H5FS/c9-8-3-1-2-6-4-10-5-7(6)8/h1-5H

InChI Key

NVVNTOOOZWCDDG-UHFFFAOYSA-N

SMILES

C1=CC2=CSC=C2C(=C1)F

Canonical SMILES

C1=CC2=CSC=C2C(=C1)F

synonyms

Benzo[c]thiophene, 4-fluoro- (9CI)

Origin of Product

United States

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